molecular formula C11H10ClNS2 B8421128 2-Benzylsulfanyl-5-chloromethylthiazole

2-Benzylsulfanyl-5-chloromethylthiazole

Cat. No.: B8421128
M. Wt: 255.8 g/mol
InChI Key: HCKYRLWYBRUAHE-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-chloromethylthiazole is a heterocyclic organic compound with the molecular formula C11H10ClNS2. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-5-chloromethylthiazole typically involves the reaction of 2-mercaptobenzyl chloride with 2-chloromethylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-5-chloromethylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-5-chloromethylthiazole involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and proteins involved in various biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylthio-5-chloromethyl-thiazole
  • 2-Benzylmercapto-5-chloromethylthiazole
  • 2-Benzylsulfanyl-5-methylthiazole

Uniqueness

2-Benzylsulfanyl-5-chloromethylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C11H10ClNS2

Molecular Weight

255.8 g/mol

IUPAC Name

2-benzylsulfanyl-5-(chloromethyl)-1,3-thiazole

InChI

InChI=1S/C11H10ClNS2/c12-6-10-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2

InChI Key

HCKYRLWYBRUAHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(S2)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a slight stream of nitrogen, 35.8 g of (2-chloro-allyl)-dithiocarbamic acid benzyl ester and 31.8 g of sodium hydrogen carbonate are placed in 250 ml of chlorobenzene. The mixture is then cooled to 5-6° C. The apparatus is flushed thoroughly with nitrogen. Then 28.2 g of sulfuryl chloride are added in the course of 120 minutes in such a manner that the temperature can be maintained at 5-10° C. When the addition is complete, stirring is carried out for about 20 minutes. The reaction mixture is filtered off with suction, the filtration residue is washed with 20 ml of chlorobenzene, and the filtrate is thoroughly degassed in vacuo at 20-25° C. Then the solvent is removed by distillation at 30° C. under reduced pressure. 90 ml of hexane are added to the residue. Seeding is carried out, then the mixture is stirred at about 0° C. and about 0.8 g of hydrogen chloride gas is introduced until the solution will take up no more gas. The mixture is stirred for a further 15 minutes, the crude product is filtered off at 0-5° C., and the filtration residue is washed with 10 ml of hexane and dried in vacuo. In that manner 2-benzylsulfanyl-5-chloromethyl-thiazole is obtained in the form of the hydrochloride.
Quantity
35.8 g
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reactant
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31.8 g
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250 mL
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reactant
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Synthesis routes and methods II

Procedure details

5.0 g of (2-chloro-allyl)-dithiocarbamic acid benzyl ester and 4.1 g of sodium hydrogen carbonate are placed in 100 ml of dichloromethane and cooled in an ice bath. In the course of 3 minutes, a solution of 3.2 g of sulfur chloride in 10 ml of dichloromethane is added, and when the addition is complete the ice bath is removed. The mixture is stirred at room temperature for 2 hours and filtered off with suction, and the filtrate is concentrated by evaporation. The residue crystallises after the addition of diethyl ether. Filtration yields 2-benzylsulfanyl-5-chloromethyl-thiazole having a melting point of 129-131° C. in the form of the hydrochloride. Extraction of the mother liquor with semi-saturated aqueous sodium hydrogen carbonate solution and removal of the ether by distillation yield 2-benzylsulfanyl-5-chloromethyl-thiazole having a melting point of 57-61° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.1 g
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reactant
Reaction Step Two
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3.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To 1.18 g of 2-benzylsulfanyl-5-hydroxymethyl-thiazole dissolved in 5 ml of dichloromethane, 0.4 ml of thionyl chloride dissolved in 5 ml of dichloromethane are added dropwise at 0° C. to. The reaction mixture is then allowed to warm to room temperature and stirred for 0.5 hour. After the addition of 5 ml of water, the organic phase is washed twice with saturated aqueous sodium hydrogen carbonate solution and dried over magnesium sulfate. After removal of the solvent in vacuo, chromatography on silica gel (ether:hexane; 1:4) yields 2-benzylsulfanyl-5-chloromethyl-thiazole having a melting point of 57-61° C.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
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Quantity
0.4 mL
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reactant
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Quantity
5 mL
Type
solvent
Reaction Step Two
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Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

5.5 ml of chloroformic acid ethyl ester are added to 8.0 g of 4-(2-benzylsulfanyl-thiazol-5-ylmethyl)-morpholine in 60 ml of tetrahydrofuran, and the mixture is heated at reflux for 5 hours. The mixture is then cooled to room temperature, the solvent is removed by evaporation in vacuo and the residue is purified by chromatography on silica gel with ether-hexane 1:2. 2-Benzylsulfanyl-5-chloromethyl-thiazole having a melting point of 57-59° C. is obtained.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
4-(2-benzylsulfanyl-thiazol-5-ylmethyl)-morpholine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
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solvent
Reaction Step One

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